2-(5-Methylthiophen-2-yl)acetyl chloride
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Overview
Description
2-(5-Methylthiophen-2-yl)acetyl chloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a methyl group at the 5-position of the thiophene ring and an acetyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Methylthiophen-2-yl)acetyl chloride can be synthesized through several methods. One common method involves the acylation of 5-methylthiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The methyl group on the thiophene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The acetyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines can be used under mild conditions to form amides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the acetyl chloride group.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of conductive polymers and other advanced materials.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: Similar structure but lacks the chloride group.
5-Methyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an acetyl chloride group.
2-(5-Methylthiophen-2-yl)ethanol: Contains an alcohol group instead of an acetyl chloride group.
Uniqueness
2-(5-Methylthiophen-2-yl)acetyl chloride is unique due to the presence of both the thiophene ring and the acetyl chloride group. This combination provides a balance of stability and reactivity, making it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)acetyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3 |
InChI Key |
VPKXXDRSTRFVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)Cl |
Origin of Product |
United States |
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